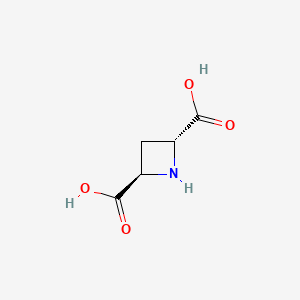

Azetidine-2,4-dicarboxylic acid

Vue d'ensemble

Description

Azetidine-2,4-dicarboxylic acid is a significant compound in the realm of organic chemistry, particularly known for its structural similarity to proline, which plays a crucial role in protein synthesis and structure. It's a non-protein amino acid found in various species, including beets, and can be misincorporated into proteins in place of proline (Rubenstein et al., 2006).

Synthesis Analysis

Enantiopure azetidine-2-carboxylic acids have been synthesized through multiple routes. A noteworthy method involves the regioselective allylation and intramolecular N-alkylation, yielding various heteroatomic side chains at the 3-position (Sajjadi & Lubell, 2008). Additionally, practical asymmetric preparation techniques have been developed, starting from inexpensive chemicals for both enantiomers of azetidine-2-carboxylic acid (Couty, Evano, Vargas-Sanchez, & Bouzas, 2005).

Molecular Structure Analysis

The molecular structure of azetidine-2-carboxylic acid derivatives has been extensively studied, providing insights into their conformation and potential applications in medicinal chemistry (Kristensen & Larsen, 1974).

Chemical Reactions and Properties

Azetidine-2-carboxylic acid demonstrates unique chemical behaviors, such as its role in ion uptake and release in plant roots, highlighting its influence on protein synthesis and enzyme activity (Pitman, Wildes, Schaefer, & Wellfare, 1977). Moreover, its presence in the food chain, especially in sugar beets, and its misincorporation into proteins in place of proline, emphasizes its biological significance and potential toxic effects (Rubenstein et al., 2009).

Applications De Recherche Scientifique

Modulation of NMDA Receptors in Neuroscience : Azetidine-2,4-dicarboxylic acid derivatives have been synthesized and found to potentiate glutamate, aspartate, or N-methyl-D-aspartate (NMDA) stimulated Ca2+ uptake at the NMDA receptor, suggesting a role in modulating neurological processes (Kozikowski et al., 1990).

Impact on Ion Transport in Plant Physiology : The compound inhibits the release of ions to the xylem of excised barley roots, impacting ion transport in plants. This inhibition was not caused by reduced influx at the plasmalemma or increased influx to vacuoles (Pitman et al., 1977).

Activity at Human Metabotropic Glutamate Receptors : In studies involving human metabotropic glutamate receptors, this compound enantiomers were tested for activity. The (2S,4S)-enantiomer was found to be a weak agonist at human mGlu2 receptors, while the (2R,4R)-enantiomer was inactive, indicating selective receptor activity (Knöpfel et al., 1995).

Inhibition of Protein Assembly in Cells : Azetidine-2-carboxylic acid does not inhibit protein assembly, but the proteins formed are ineffective as enzymes. This property was used to investigate the relationship between protein synthesis and ion transport (Pitman et al., 1977).

Radio Sensitization in Cancer Treatment : Azetidine-2-carboxylic acid has been used as a sensitizer in cancer treatment, enhancing cell killing when combined with X-ray irradiations in hepatoma cells. It demonstrates a potential for use in radiotherapy (van Rijn et al., 1999).

Toxicity and Teratogenic Properties : Azetidine-2-carboxylic acid is also known for its toxic and teratogenic properties. It causes a range of malformations in animal models of teratogenesis and is found in foods like garden beets, posing potential health risks (Rubenstein et al., 2006).

Mécanisme D'action

Target of Action

(2R,4R)-Azetidine-2,4-dicarboxylic acid is a selective metabotropic glutamate receptor agonist . Metabotropic glutamate receptors are a type of glutamate receptor that are active through an indirect metabotropic process. They are known to be involved in a variety of physiological functions, including learning, memory, anxiety, and the perception of pain.

Mode of Action

As a metabotropic glutamate receptor agonist, (2R,4R)-Azetidine-2,4-dicarboxylic acid binds to these receptors and activates them . This activation can lead to a variety of cellular responses, including changes in ion channel activity, changes in cell morphology, and the activation of enzymatic pathways .

Biochemical Pathways

It is known that activation of metabotropic glutamate receptors can lead to the modulation of various downstream signaling pathways, including those involved in cell survival and apoptosis .

Pharmacokinetics

It is known that the compound’s bioavailability and distribution can be influenced by various factors, including its formulation, the route of administration, and the presence of other substances .

Result of Action

(2R,4R)-Azetidine-2,4-dicarboxylic acid has been shown to have neuroprotective effects. In a study on a rat model of epilepsy, treatment with (2R,4R)-Azetidine-2,4-dicarboxylic acid was found to reduce neuronal apoptosis induced by seizures . This suggests that the compound may have potential therapeutic applications in conditions characterized by neuronal damage or death.

Action Environment

The action of (2R,4R)-Azetidine-2,4-dicarboxylic acid can be influenced by various environmental factors. For example, the presence of other substances can affect the compound’s absorption, distribution, metabolism, and excretion . Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound .

Safety and Hazards

Orientations Futures

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The review of recent advances in the synthesis, reactivity, and application of azetidines suggests that there are many future directions for research, including the use of azetidines as motifs in drug discovery, polymerization, and chiral templates .

Propriétés

IUPAC Name |

(2R,4R)-azetidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIGOFRIJJUAW-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925846 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127310-57-0 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium](/img/structure/B1142443.png)